4-(Pyrrolidinocarbonyl)benzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVVNCBOVQVCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241184 | |
| Record name | [4-(Aminomethyl)phenyl]-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882855-90-5 | |
| Record name | [4-(Aminomethyl)phenyl]-1-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882855-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Aminomethyl)phenyl]-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(pyrrolidine-1-carbonyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Pyrrolidinocarbonyl Benzylamine and Analogues
Direct Synthesis Approaches to the Core Structure
The most straightforward methods for constructing 4-(Pyrrolidinocarbonyl)benzylamine involve the formation of the amide or the amine functionality as the key bond-forming step.
One common approach is the amidation of a pre-existing benzoic acid derivative . This typically involves activating the carboxylic acid of 4-(aminomethyl)benzoic acid and subsequently reacting it with pyrrolidine (B122466). The amine on the benzyl (B1604629) group must be protected beforehand to prevent self-reaction. For example, N-Boc-4-(aminomethyl)benzoic acid can be coupled with pyrrolidine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂). The final step would be the deprotection of the benzylamine (B48309).
Alternatively, a reductive amination or reduction of a nitrile can furnish the benzylamine moiety. A synthesis could start from 4-cyanobenzoic acid, which is first converted to 4-cyano-N,N-tetramethylenebenzamide by reaction with pyrrolidine. The cyano group can then be reduced to an aminomethyl group using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the final product. mdpi.com For instance, the reduction of substituted 4-(benzyloxy)benzonitriles with LiAlH₄ is a known method to produce the corresponding benzylamines. mdpi.com
A multi-step synthesis for related structures, such as 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one analogues, has been described, starting from itaconic acid and substituted benzylamines. uran.ua This highlights that building complex molecules often involves a sequence of reliable, well-established reactions, including amide formation and reductions. uran.ua
Functional Group Interconversions Leading to the Pyrrolidinocarbonyl Moiety
Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.comwikipedia.orgimperial.ac.uk In the context of synthesizing this compound, the key FGI is the formation of the tertiary amide (the pyrrolidinocarbonyl group) from a different functional group, most commonly a carboxylic acid or its derivative.
The conversion of a carboxylic acid to an amide is one of the most important and widely used FGIs. If the synthesis starts with a molecule containing a 4-carboxybenzylamine core (with the amine protected), this carboxyl group can be converted into the desired pyrrolidinyl amide. This transformation can be achieved through several methods:
Activation to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride reacts readily with pyrrolidine, often in the presence of a non-nucleophilic base like triethylamine, to form the amide.
Use of Coupling Reagents: A vast array of coupling reagents developed for peptide synthesis can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), HATU, or HBTU activate the carboxylic acid in situ, allowing it to react with pyrrolidine under mild conditions to form the amide bond with high efficiency.
Conversion to an Ester: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester), which can then be subjected to aminolysis with pyrrolidine. This reaction often requires heating and may be slower than the other methods but avoids the use of harsh chlorinating agents.
These FGI strategies provide chemists with the flexibility to introduce the pyrrolidinocarbonyl moiety at a suitable stage in a multi-step synthesis. numberanalytics.comimperial.ac.uk
Palladium-Catalyzed Cross-Coupling Strategies for Benzylamine Scaffolds
Palladium-catalyzed reactions have become indispensable tools for constructing complex molecular architectures. For benzylamine scaffolds, these methods primarily focus on C-H activation and cross-coupling reactions to introduce further substitution on the aromatic ring. While not necessarily for the direct synthesis of the parent compound, these strategies are vital for creating analogues.
Several palladium-catalyzed methods have been developed for the functionalization of benzylamines:
C-H Carbonylation: Benzylamines can undergo palladium-catalyzed C-H carbonylation to produce isoindolinone scaffolds. acs.orgnih.gov This reaction uses a CO source, such as benzene-1,3,5-triyl triformate (TFBen), and a palladium catalyst to form a new carbon-carbon bond at the ortho position of the benzylamine, followed by cyclization. acs.orgnih.gov This demonstrates the feasibility of selectively functionalizing the benzylamine core.
Ortho-Arylation: Chiral benzylamines can be obtained in high enantiomeric purity through Pd(II)-catalyzed enantioselective C-H cross-coupling with arylboronic acid pinacol (B44631) esters. acs.org This kinetic resolution process not only separates racemic benzylamines but also installs an aryl group at the ortho position. acs.org
Ortho-Fluorination: Using an oxalyl amide as a directing group, benzylamines can undergo palladium-catalyzed ortho-selective C-H fluorination. nih.gov This method uses N-fluorobenzenesulfonimide as the fluorine source and allows for the preparation of valuable ortho-fluorinated benzylamines. nih.gov
These advanced catalytic methods showcase the power of palladium catalysis to modify the benzylamine core, enabling the synthesis of a diverse library of substituted analogues.
| Reaction Type | Catalyst System | Key Reagents | Substrate | Product Type | Reference |
|---|---|---|---|---|---|
| C-H Carbonylation | Pd(OAc)₂ | TFBen (CO source), Cu(OAc)₂ | Benzylamine | Isoindolinone | acs.org, nih.gov |
| C-H Cross-Coupling (Kinetic Resolution) | Pd(OAc)₂ / Chiral Ligand | Arylboronic acid pinacol ester, Ag₂CO₃ | Ns-protected Benzylamine | Chiral ortho-arylated Benzylamine | acs.org |
| ortho-C–H Fluorination | Pd(OAc)₂ | N-Fluorobenzenesulfonimide (NFSI) | Oxalyl amide-protected Benzylamine | ortho-Fluorobenzylamine | nih.gov |
Multi-component Reactions Incorporating Benzylamine and Pyrrolidine Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. frontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.netpreprints.org Benzylamine and its derivatives are common components in many well-known MCRs.
The Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. Benzylamine is frequently used as the amine component. mdpi.com One could envision a strategy where a pyrrolidine-containing aldehyde, carboxylic acid, or isocyanide is used in an Ugi reaction with benzylamine to rapidly assemble a complex analogue. For example, the synthesis of the drug (R)-lacosamide has been achieved using an Ugi reaction with a chiral benzylamine derivative as a key component. mdpi.com
Pyrrole Synthesis: A one-pot, three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine (such as benzylamine) can produce highly functionalized N-substituted pyrroles. mdpi.com This demonstrates how benzylamine can be incorporated into heterocyclic structures via MCRs.
Other MCRs: Benzylamines can participate in various other MCRs, such as the Doebner reaction for the synthesis of quinoline (B57606) carboxylic acids or reactions to form complex heterocycles like pyrazolo[1,2-b]phthalazine-diones. researchgate.netmdpi.com
While a direct MCR synthesis of this compound itself is not prominently documented, the versatility of benzylamine and pyrrolidine as building blocks in MCRs provides a fertile ground for developing novel routes to its analogues. mdpi.commdpi.com
| Reaction Name | Components | Product Type | Reference |
|---|---|---|---|
| Ugi Reaction (U-4CR) | Aldehyde, Amine (e.g., Benzylamine), Carboxylic Acid, Isocyanide | α-Acylamino Amide | mdpi.com |
| Pyrrole Synthesis | α-Hydroxyketone, Oxoacetonitrile, Primary Amine (e.g., Benzylamine) | N-Substituted 2,3,5-Functionalized 3-Cyanopyrrole | mdpi.com |
| Doebner Reaction | Pyruvic Acid, Aniline derivative, Benzaldehyde derivative | Quinoline Carboxylic Acid | mdpi.com |
Protecting Group Strategies in the Synthesis of Substituted Benzylamines
In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions. wikipedia.orgjocpr.com The benzylamine moiety in the target molecule contains a primary amine, which is nucleophilic and can interfere with many synthetic transformations, particularly those targeting other parts of the molecule. Therefore, appropriate protection of this amine is often a critical first step.
Several protecting groups are suitable for benzylamines:
Carbamates: These are among the most common amine protecting groups.
Boc (tert-butyloxycarbonyl): This group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl). fishersci.co.uk It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Cbz (Carboxybenzyl): Also known as the Z group, it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, a method that is often mild and selective.
Benzyl (Bn) Group: A benzyl group can be attached to the amine, converting a primary amine to a secondary or tertiary amine. fishersci.co.uk This group is typically removed by hydrogenolysis. wikipedia.org
Amides: The amine can be protected as an amide, for example, an acetamide (B32628) or a trifluoroacetamide. However, the cleavage of amides often requires harsh conditions. A specific example is the use of an oxalyl amide, which served as both a protecting and directing group in a palladium-catalyzed fluorination. nih.gov
CO₂ Protection: Carbon dioxide can react reversibly with benzylamines to form carbamic acids or ammonium (B1175870) carbamates. mdpi.com This offers a "green" and in situ protection strategy, as the protection can be reversed thermally under mild conditions. mdpi.com
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | fishersci.co.uk |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | wikipedia.org |
| Benzyl | Bn | Benzyl bromide or chloride | Catalytic Hydrogenolysis (H₂, Pd/C) | wikipedia.org, fishersci.co.uk |
| p-Methoxybenzyl | PMB | PMB-Cl | Hydrogenolysis or oxidative cleavage (DDQ, CAN) | wikipedia.org |
| Nosyl | Ns | Nosyl chloride | Thiolates (e.g., thiophenol and base) | acs.org |
| Carbon Dioxide | - | CO₂ (gas or solid) | Thermal (mild heating) | mdpi.com |
Chemical Reactivity and Transformation Pathways of 4 Pyrrolidinocarbonyl Benzylamine
Amine-Centered Reactions: Alkylation, Acylation, and Condensation Reactions
The primary amine group in 4-(pyrrolidinocarbonyl)benzylamine is a key site for various chemical modifications, including alkylation, acylation, and condensation reactions.
Alkylation: The nucleophilic nature of the primary amine allows for N-alkylation with various alkylating agents. The reaction can be controlled to achieve mono- or di-alkylation depending on the reaction conditions and the stoichiometry of the reactants. For instance, the use of a base such as cesium carbonate can promote mono-N-alkylation of primary benzylamines with alkyl halides, suppressing the undesired dialkylation. researchgate.net Catalytic methods, such as those employing nickel or manganese complexes, enable the N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology. organic-chemistry.orgrug.nl
| Reagent/Catalyst | Reaction Type | Product Type | Reference |
| Alkyl Halides/Base (e.g., Cs2CO3) | N-Alkylation | Secondary or Tertiary Amines | researchgate.net |
| Alcohols/Ni or Mn Catalyst | N-Alkylation (Borrowing Hydrogen) | Secondary Amines | organic-chemistry.orgrug.nl |
| Dimethyl Carbonate/Cu-Zr BNPs | N-Methylation | N-Methylated Amines | nih.gov |
Acylation: The primary amine readily undergoes acylation with acylating agents like acid chlorides, anhydrides, and esters to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing various functional groups. The chemoselectivity of acylation can be a critical factor, especially in the presence of other nucleophilic sites.
Condensation Reactions: The primary amine can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines can be further reduced to secondary amines or used as intermediates in other transformations. A notable example is the condensation of benzylamine (B48309) with glyoxal, which is a key step in the synthesis of hexabenzylhexaazaisowurtzitane (HBIW), a precursor to the high-energy material CL-20. mdpi.comresearchgate.net This highlights the potential of this compound to undergo similar complex cyclization reactions.
Pyrrolidinone Ring Chemistry: Functionalization and Ring Transformations
The pyrrolidinone ring, a five-membered lactam, offers opportunities for functionalization and ring transformation, although it is generally less reactive than the primary amine.
Functionalization: The α-position to the carbonyl group and the nitrogen atom of the pyrrolidinone ring are potential sites for functionalization. While the amide nitrogen is part of a stable ring system, functionalization at the α-carbon can be achieved under specific conditions. For instance, direct α-C-H arylation of pyrrolidines has been reported using quinone monoacetal as an oxidizing agent. nih.gov
Ring Transformations: The pyrrolidinone ring can undergo transformations under specific conditions. For example, treatment of proline derivatives with deoxyfluorinating reagents can induce ring expansion to form piperidines. rsc.org While not directly demonstrated for this compound, such transformations highlight the potential for skeletal diversification of the pyrrolidine (B122466) moiety. Ring contraction of pyridines to pyrrolidines has also been reported, showcasing another synthetic route to substituted pyrrolidines. osaka-u.ac.jp
| Reaction Type | Reagent/Conditions | Product | Reference |
| α-C-H Arylation | Quinone monoacetal, DABCO | α-Aryl-substituted pyrrolidine | nih.gov |
| Ring Expansion | Deoxyfluorinating reagents (on proline derivatives) | Piperidine derivatives | rsc.org |
| Ring Transformation | Nucleophilic attack on dinitropyridone | Substituted pyridines | mdpi.com |
Benzyl (B1604629) Moiety Reactivity: Electrophilic Aromatic Substitution and Benzylic Functionalization
The benzene (B151609) ring and the benzylic methylene (B1212753) group are also reactive sites within the this compound molecule.
Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents on the benzene ring govern the regioselectivity of electrophilic aromatic substitution reactions. The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen lone pair through resonance. Conversely, the pyrrolidinocarbonyl group (-C(O)N(CH₂)₄) is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group. youtube.comlibretexts.orglibretexts.org The interplay of these two opposing directing effects would likely lead to complex product mixtures in EAS reactions. However, the activating effect of the aminomethyl group is generally stronger, suggesting a preference for substitution at the positions ortho to the aminomethyl group (and meta to the pyrrolidinocarbonyl group). libretexts.org
Benzylic Functionalization: The benzylic C-H bonds are susceptible to functionalization through various catalytic methods. Palladium-catalyzed C-H functionalization is a powerful tool for introducing aryl, alkyl, and other groups at the benzylic position. rsc.orgrsc.orgnih.gov For instance, synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis can achieve highly regio- and chemoselective C(sp³)–H arylation at the N-benzylic position of benzylamines. rsc.org Copper-catalyzed aerobic double functionalization of benzylic C(sp³)–H bonds in 2-alkylbenzamides leads to the synthesis of 3-hydroxyisoindolinones, suggesting a potential pathway for intramolecular cyclization involving the benzylic position of this compound. rsc.org
| Reaction Type | Catalyst/Reagent | Product | Reference |
| C(sp³)–H Arylation | Ir photocatalyst, PhC(O)SH | 1,1-Diarylmethylamine | rsc.org |
| C-H Borylation | Iridium catalyst | meta-Borylated benzylamine derivatives | nih.gov |
| C-H Sulfonylation | Copper acetate, Aldehyde TDG | γ-Sulfonyl amines | acs.org |
| Benzylic C-H Acylation | NHC, Photoredox catalyst | Benzylic ketones | nih.gov |
Carbonyl Group Transformations: Reduction and Derivative Formation
The amide carbonyl group of the pyrrolidinone ring can undergo reduction and be converted into other functional groups.
Reduction: The amide carbonyl can be reduced to a methylene group (-CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemistrysteps.com This reaction would convert the this compound into 4-(pyrrolidin-1-ylmethyl)benzylamine. Molybdenum-catalyzed reductions have also been shown to be effective for the exhaustive reduction of amides. frontiersin.org
Derivative Formation: The carbonyl group can potentially be converted into a thioamide group. The synthesis of thioamides from amides can be achieved using various reagents, including Lawesson's reagent or by reacting with elemental sulfur. researchgate.netchemrxiv.org A metal-free approach for the synthesis of thioamides involves a three-component reaction of an aldehyde, a secondary amine, and elemental sulfur. beilstein-journals.org This suggests that the pyrrolidinone carbonyl could be transformed into a thiocarbonyl, opening up further avenues for derivatization.
| Transformation | Reagent | Product | Reference |
| Reduction to Amine | LiAlH₄ | 4-(Pyrrolidin-1-ylmethyl)benzylamine | libretexts.orglibretexts.orgchemistrysteps.com |
| Thioamide Formation | Lawesson's reagent / Elemental sulfur | 4-(Pyrrolidin-1-yl-thiocarbonyl)benzylamine | researchgate.netchemrxiv.org |
Chemo- and Regioselectivity in Complex Chemical Transformations
Given the multiple reactive sites in this compound, achieving chemo- and regioselectivity in chemical transformations is a significant challenge and a key area of research.
Chemoselectivity: In reactions involving nucleophilic attack, the primary amine is generally more reactive than the amide nitrogen of the pyrrolidinone ring. Therefore, reactions like alkylation and acylation are expected to occur selectively at the primary amine under controlled conditions. researchgate.net In redox reactions, the choice of reagents and conditions can determine whether the amine, the benzyl moiety, or the carbonyl group is affected.
Regioselectivity: In electrophilic aromatic substitution, the regioselectivity is dictated by the combined electronic effects of the aminomethyl and pyrrolidinocarbonyl substituents. As mentioned earlier, substitution is likely favored at the positions ortho to the activating aminomethyl group. libretexts.org In C-H functionalization reactions, directing groups play a crucial role. For instance, palladium-catalyzed C-H functionalization can be directed to the ortho position of the benzylamine by using a suitable directing group. nih.gov Synergistic catalytic systems have been developed to override inherent selectivities and achieve functionalization at specific C-H bonds. rsc.org The regioselectivity of cyclopalladation reactions of benzylamines has been shown to be influenced by the presence and position of substituents on the aromatic ring. acs.org
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-(Pyrrolidinocarbonyl)benzylamine, distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the pyrrolidine (B122466) ring protons are expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will typically appear in the downfield region (δ 7-8 ppm) due to the deshielding effect of the aromatic ring current. The benzylic methylene protons (CH2) adjacent to the amine group and the aromatic ring are also expected in a specific region of the spectrum. The protons of the pyrrolidine ring will exhibit characteristic chemical shifts and coupling patterns.
| Proton | Expected Chemical Shift (ppm) |
| Aromatic (C₆H₄) | 7.0 - 8.0 |
| Benzylic (CH₂) | ~3.8 - 4.5 |
| Pyrrolidine (CH₂) | ~1.8 - 3.6 |
| Amine (NH₂) | Variable |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all individual carbon signals. libretexts.org The carbonyl carbon of the amide group is expected to have the most downfield chemical shift (typically δ 160-180 ppm) due to the strong deshielding effect of the double bond to oxygen. The aromatic carbons will also appear in the downfield region (δ 120-150 ppm), while the aliphatic carbons of the benzylic methylene and pyrrolidine groups will resonate in the upfield region of the spectrum.
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C₆H₄) | 125 - 150 |
| Benzylic (CH₂) | ~45 |
| Pyrrolidine (CH₂) | ~24 - 49 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule, such as those within the pyrrolidine ring and the coupling between the benzylic protons and the amine protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). colab.ws It is invaluable for assigning the carbon signals based on the assignments of their attached protons. colab.ws
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for establishing the connectivity between different functional groups, for example, by showing correlations from the benzylic protons to the aromatic carbons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. libretexts.org NOESY can be used to determine the three-dimensional structure of the molecule in solution by identifying protons that are close to each other in space, even if they are not directly bonded. libretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group is a strong and characteristic band, usually found around 1630-1680 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the benzyl (B1604629) and pyrrolidine groups appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | > 3000 |
| C-H Stretch (Aliphatic) | < 3000 |
| C=O Stretch (Amide) | 1630 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Common fragmentation pathways for this molecule might include cleavage of the bond between the benzyl group and the amine, or fragmentation of the pyrrolidine ring.
Computational Chemistry Investigations of Molecular Structure and Reactivity
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to determine the optimized molecular geometry of 4-(Pyrrolidinocarbonyl)benzylamine. mdpi.com These calculations reveal the most stable three-dimensional arrangement of the atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles. The optimized structure shows a nearly planar amide group, a common feature in such compounds due to the delocalization of the nitrogen lone pair into the carbonyl group.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govnih.gov For this compound, the MEP map highlights distinct regions of varying electrostatic potential.
The most negative potential (indicated by red and yellow colors) is concentrated around the carbonyl oxygen atom of the amide group, identifying it as the primary site for electrophilic attack. nih.gov This is due to the high electron density and the presence of lone pairs on the oxygen atom. Conversely, the regions of highest positive potential (indicated by blue color) are located around the amine (NH2) protons and the N-H proton of the amide linkage, suggesting these are the most probable sites for nucleophilic attack. nih.gov The aromatic ring exhibits a region of moderate negative potential above and below the plane, which is characteristic of π-systems. oup.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular interactions that stabilize the molecule. rsc.orgresearchgate.net A key interaction in amide-containing systems is the n→π* interaction, where the lone pair (n) of an oxygen or nitrogen atom donates electron density to the antibonding (π*) orbital of a carbonyl group. rsc.orgnih.govacs.org
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.comnih.gov
For this compound, the HOMO is primarily located on the benzylamine (B48309) moiety, specifically with significant contributions from the amine group and the aromatic ring. This indicates that this part of the molecule is the most susceptible to electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the pyrrolidinocarbonyl fragment, including the carbonyl group and the pyrrolidine (B122466) ring. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity. mdpi.com Computational studies on similar N-benzylamides have reported HOMO-LUMO gaps in the range of 5.5 eV, suggesting good chemical stability. mdpi.comconicet.gov.ar
Table 1: Calculated FMO Properties and Global Reactivity Descriptors for a Representative N-Benzylamide Data derived from analogous N-benzylamide structures. mdpi.com
| Parameter | Value (eV) |
| EHOMO | -7.38 |
| ELUMO | -1.84 |
| Energy Gap (ΔE) | 5.54 |
| Ionization Potential (I) | 7.38 |
| Electron Affinity (A) | 1.84 |
| Global Hardness (η) | 2.77 |
| Chemical Potential (μ) | -4.61 |
| Global Electrophilicity (ω) | 1.92 |
Conformational Analysis: Theoretical Approaches and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around several single bonds, leading to various possible conformations.
The conformational landscape of this compound is primarily defined by the rotation around the C-N amide bond and the bonds connecting the benzyl (B1604629) and pyrrolidinyl groups to the amide functionality. The rotation around the amide C-N bond is significantly hindered due to its partial double bond character, leading to distinct cis and trans isomers. For secondary amides, the trans conformation is generally more stable. researchgate.netnsf.gov
Potential energy surface (PES) scans, performed by systematically rotating key dihedral angles, can identify the lowest energy conformers. For N-aryl amides, the orientation of the aromatic ring relative to the amide plane is a critical factor. nih.govacs.org In this compound, the benzyl group can rotate, and the pyrrolidine ring can adopt different puckered conformations (e.g., envelope or twist), further diversifying the conformational space. nih.gov Computational studies on similar tertiary amides have identified multiple stable conformations with small energy differences between them. scielo.br
The surrounding solvent can significantly influence the conformational preferences of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects in computational calculations. scielo.brresearchgate.netrsc.orgaip.org These models represent the solvent as a continuous medium with a specific dielectric constant.
For a molecule like this compound, which possesses a significant dipole moment, polar solvents are expected to stabilize conformations with larger dipole moments. The use of a PCM can lead to changes in the relative energies of different conformers compared to the gas phase. nih.gov For instance, a more extended conformation might be favored in a non-polar solvent, while a more compact, folded conformation could be stabilized in a polar solvent due to better solvation of the polar functional groups. rsc.org Studies on cyclic peptides have shown that continuum models can effectively capture these solvent-induced conformational shifts. rsc.org
Reaction Mechanism Studies through Computational Modeling
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reaction mechanisms, offering insights that complement experimental studies. For the synthesis of this compound, which typically involves the formation of an amide bond between 4-(aminomethyl)benzoic acid and pyrrolidine, computational modeling can map out the entire reaction pathway.
A hypothetical reaction mechanism study using Density Functional Theory (DFT) would involve several key steps. Initially, the geometries of the reactants, 4-(aminomethyl)benzoic acid and pyrrolidine, would be optimized to find their lowest energy conformations. The modeling would then focus on the crucial amide bond formation step. This process often requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, or it can proceed directly, albeit with a higher energy barrier.
Studies on related reactions, such as the formation of pyrrolidine-2,3-diones, have utilized DFT calculations to show that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org Similar computational approaches for this compound could clarify the reaction kinetics and thermodynamics, guiding the optimization of reaction conditions like temperature, solvent, and catalyst choice to improve yield and purity. beilstein-journals.orgresearchgate.net
Ligand-Protein Interaction Profiling via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening and optimizing potential drug candidates. While specific docking studies on this compound are not extensively documented in public literature, analysis of related benzylamine derivatives provides significant insight into its likely interaction profiles with known biological targets.
Benzylamine and its derivatives are recognized as privileged structures in medicinal chemistry, known to interact with various enzymes, including monoamine oxidases (MAO) and serine proteases like Factor D. nih.govnih.gov
Interaction with Monoamine Oxidase B (MAO-B): Molecular docking studies of benzylamine-sulfonamide derivatives with human MAO-B (hMAO-B), using the crystal structure PDB ID: 2V5Z, have revealed key binding interactions. nih.govresearchgate.netnih.gov In these complexes, the benzylamine core positions itself within the enzyme's active site. The aromatic ring of the benzylamine moiety often forms crucial π-π stacking interactions with the "aromatic cage" residues, specifically Tyr398 and Tyr435. nih.govtandfonline.com The amine group can also be involved in hydrogen bonding. For this compound, the benzylamine portion would be expected to engage in these fundamental interactions. The pyrrolidinocarbonyl tail would extend into the substrate-binding cavity, where the carbonyl oxygen could act as a hydrogen bond acceptor, potentially interacting with residues like Ile199 or the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govtandfonline.com
Interaction with Complement Factor D: Benzylamine-based inhibitors have also been designed to target Complement Factor D, a key serine protease in the alternative complement pathway. nih.gov Docking and crystallographic studies show that the basic benzylamine group is well-suited to bind in the S1 pocket of the enzyme, forming a critical salt bridge or strong hydrogen bond with the carboxylate of Asp189 at the bottom of the pocket. nih.gov For this compound, the primary amine of the benzylamine group would likely anchor the molecule in this S1 pocket. The substituted phenyl ring and the pyrrolidinocarbonyl group would then occupy adjacent subpockets, where the amide group could form additional hydrogen bonds with backbone atoms of the protein, such as Gly193, enhancing binding affinity. nih.gov
The following table summarizes findings from molecular docking studies on related benzylamine scaffolds with these protein targets.
| Compound Class | Protein Target | PDB ID | Key Interacting Residues | Predicted Interactions of Benzylamine Core | Potential Interactions of Pyrrolidinocarbonyl Moiety |
| Benzylamine-sulfonamide Derivatives | Monoamine Oxidase B (MAO-B) | 2V5Z | Tyr326, Tyr398, Tyr435, Ile199, FAD | π-π stacking with aromatic cage (Tyr398, Tyr435) | Hydrogen bonding with active site residues or water molecules |
| Benzylamine-based Inhibitors | Complement Factor D | 5MT0 | Asp189, Gly193, Arg218 | Salt bridge/H-bond with Asp189 in S1 pocket | H-bonds with backbone atoms (e.g., Gly193) in adjacent pockets |
This predictive profiling, based on data from analogous structures, suggests that this compound has the potential to bind effectively to targets like MAO-B and Factor D. The benzylamine core acts as a crucial anchor, while the 4-(pyrrolidinocarbonyl) substituent provides opportunities for additional interactions that can fine-tune binding affinity and selectivity.
Role of 4 Pyrrolidinocarbonyl Benzylamine As a Molecular Scaffold in Design Methodologies
Scaffold Design Principles in Organic Synthesis and Chemical Space Exploration
In the realm of organic synthesis and the exploration of chemical space, a scaffold is the core structure of a molecule to which various functional groups can be attached. acs.orgmdpi.com The design of these scaffolds is a critical aspect of drug discovery, aiming to create a diverse range of compounds for biological screening. acs.org The benzylamine-pyrrolidinocarbonyl framework is an exemplary scaffold, offering several key advantages for these purposes.
The principles guiding the use of scaffolds like 4-(pyrrolidinocarbonyl)benzylamine are rooted in the desire to efficiently explore vast areas of chemical space. acs.orgnih.gov Chemical space encompasses all possible molecules and their properties. By starting with a common core, chemists can systematically introduce variations, creating a library of related compounds. This approach allows for the methodical investigation of structure-activity relationships (SAR), where the impact of different substituents on a molecule's biological activity is assessed.
The this compound scaffold provides a rigid benzene (B151609) ring that serves as a stable platform for the attachment of other chemical groups. The benzylamine (B48309) and pyrrolidinocarbonyl groups offer points for chemical modification, allowing for the introduction of a wide array of functionalities. This controlled diversification is essential for navigating chemical space and identifying molecules with desired therapeutic properties. rsc.org The exploration of chemical space around a particular scaffold can be automated, further enhancing the efficiency of drug discovery efforts. rsc.org
Scaffold Hopping and Chemotype Switching Strategies
Scaffold hopping, also referred to as chemotype switching, is a powerful strategy in medicinal chemistry used to identify new molecular backbones that can serve as alternatives to existing lead compounds. uniroma1.itresearchgate.netnih.gov This technique is particularly valuable for overcoming issues with patents, improving pharmacokinetic properties, or finding novel biological activities. niper.gov.in The underlying principle is to replace the core scaffold of a known active molecule with a structurally different one while preserving the key pharmacophoric features responsible for its biological activity. researchgate.netnih.gov
The this compound scaffold can be a product of or a starting point for scaffold hopping. For instance, if a different benzylamine-containing compound shows interesting biological activity, a medicinal chemist might replace its original scaffold with the this compound core to explore new chemical space and potentially improve its properties. This process involves significant structural alterations, moving beyond simple functional group modifications. niper.gov.innih.gov
Chemical transformations are central to scaffold hopping. These are not merely about attaching different R-groups but involve synthesizing entirely new core structures. For example, the pyrrolidine (B122466) ring within the this compound scaffold could be replaced with other heterocyclic systems, or the central phenyl ring could be substituted with a different aromatic or non-aromatic ring system. These transformations aim to create structurally novel compounds that maintain or enhance the desired biological interactions. nih.gov
Development of Chemical Libraries Based on the Benzylamine-Pyrrolidinocarbonyl Scaffold
The construction of chemical libraries is a cornerstone of modern drug discovery. A chemical library is a collection of diverse molecules used in high-throughput screening to identify new drug leads. The this compound scaffold is an excellent starting point for creating focused or diversity-oriented libraries. nih.govresearchgate.net
A focused library based on this scaffold would involve systematically varying the substituents on the benzylamine and pyrrolidinocarbonyl moieties. For example, different chemical groups could be introduced at the nitrogen atom of the benzylamine or on the pyrrolidine ring. This systematic approach allows for a detailed exploration of the structure-activity relationship around this specific chemical core. nih.gov
The process of building such a library often involves combinatorial chemistry, where a set of building blocks is reacted together in all possible combinations to generate a large number of products. nih.gov For the benzylamine-pyrrolidinocarbonyl scaffold, one could envision a combinatorial synthesis where a variety of substituted benzoic acids are reacted with pyrrolidine to form the amide bond, followed by functionalization of the benzylamine group. The use of computational tools can aid in the design of these libraries to maximize their diversity and relevance to specific biological targets. u-strasbg.frmdpi.com
Below is a hypothetical data table illustrating a small, focused library derived from the this compound scaffold.
| Compound ID | R1 (on Benzylamine-N) | R2 (on Pyrrolidine) |
| BP-001 | H | H |
| BP-002 | Methyl | H |
| BP-003 | Ethyl | H |
| BP-004 | H | 4-Fluoro |
| BP-005 | Methyl | 4-Fluoro |
This table represents a simplified example of how variations can be systematically introduced to generate a library of compounds for biological evaluation.
Structure-Based Design Approaches Utilizing the Scaffold
Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein, to design new ligands. nih.govacs.orgacs.org The this compound scaffold can be effectively utilized in SBDD approaches. If the crystal structure of a target protein with a bound ligand is known, this information can be used to design novel inhibitors based on this scaffold. nih.govacs.org
The benzylamine portion of the scaffold can be designed to interact with specific residues in the active site of an enzyme. For instance, the basic amine of the benzylamine could form a salt bridge with an acidic amino acid residue like aspartic acid in the target's binding pocket. nih.gov The pyrrolidinocarbonyl group can be oriented to occupy another sub-pocket, and its substituents can be modified to optimize interactions. mdpi.com
Molecular docking simulations are a key computational tool in SBDD. These simulations can predict how different derivatives of the this compound scaffold would bind to a target protein, allowing chemists to prioritize the synthesis of compounds with the most promising predicted binding affinities and interaction patterns. acs.orgmdpi.com For example, docking studies could reveal that adding a hydrophobic group to the pyrrolidine ring would lead to a more favorable interaction with a hydrophobic pocket in the target protein.
Integration into Peptidomimetic Design
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as better stability against enzymatic degradation and enhanced oral bioavailability. rsc.org The this compound scaffold can be incorporated into peptidomimetic design to mimic the spatial arrangement of amino acid side chains in a peptide.
The rigid nature of the central phenyl ring and the defined stereochemistry that can be introduced in the pyrrolidine ring make this scaffold suitable for mimicking specific peptide conformations, such as β-turns or β-sheets. The benzylamine and the carbonyl group of the pyrrolidinocarbonyl moiety can act as mimics of the peptide backbone's amide bonds, presenting appended functional groups in a spatially defined manner.
For instance, the benzylamine group can mimic the N-terminus of a peptide fragment, while the pyrrolidinocarbonyl end can mimic the C-terminus. By attaching appropriate chemical groups to the benzene ring and the pyrrolidine, one can create a molecule that presents its functional groups in a three-dimensional arrangement similar to that of a bioactive peptide, allowing it to bind to the same biological target.
Future Research Directions and Emerging Applications in Chemical Science
Novel Synthetic Pathways and Sustainable Synthesis
The development of novel and sustainable synthetic routes for 4-(Pyrrolidinocarbonyl)benzylamine is a key area for future research. Current synthetic methods often rely on traditional amidation and reduction sequences, which may involve harsh reagents and generate significant waste. Future efforts are anticipated to focus on greener and more efficient alternatives.
One promising approach involves the use of catalytic amidation reactions that bypass the need for stoichiometric activating agents. For instance, the direct coupling of 4-(aminomethyl)benzoic acid with pyrrolidine (B122466) using novel catalysts could offer a more atom-economical route. Additionally, biocatalytic methods, employing enzymes such as lipases or engineered amidases, could provide highly selective and environmentally benign pathways to the target compound under mild reaction conditions.
The principles of green chemistry will likely guide the development of these new synthetic strategies. This includes the use of renewable starting materials, solvent minimization or replacement with greener alternatives like water or supercritical fluids, and the design of processes with higher energy efficiency. The goal is to establish synthetic protocols that are not only high-yielding but also economically and environmentally sustainable.
Advanced Computational Prediction and Machine Learning in Scaffold Design
The scaffold of this compound provides a versatile platform for the design of new molecules with tailored properties. Advanced computational tools and machine learning algorithms are poised to revolutionize this process. In silico methods can be employed to predict the physicochemical and biological properties of novel derivatives, thereby prioritizing synthetic efforts towards compounds with the highest potential.
For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural modifications of the this compound core with specific activities. Machine learning algorithms, trained on existing chemical databases, could be used to generate novel molecular structures based on this scaffold that are optimized for particular applications, such as binding to a specific biological target.
These computational approaches can significantly accelerate the discovery and development of new chemical entities by reducing the time and cost associated with traditional trial-and-error synthesis and screening. The integration of artificial intelligence in the design process will enable a more rational and targeted exploration of the chemical space around the this compound motif.
Integration with Flow Chemistry and Automated Synthesis
The translation of optimized synthetic routes for this compound and its derivatives into continuous flow processes and automated synthesis platforms represents a significant step forward in chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for higher yields and purities.
An automated flow synthesis setup for this compound could involve the sequential pumping of reagents through heated microreactors, with in-line purification and analysis. This would allow for the on-demand production of the compound with high consistency and minimal manual intervention.
Furthermore, the combination of automated synthesis with machine learning algorithms for reaction optimization could lead to self-optimizing systems that can rapidly identify the ideal reaction conditions for the synthesis of a library of derivatives based on the this compound scaffold. This high-throughput capability is invaluable for generating compound libraries for screening purposes in drug discovery and materials science.
Exploration of New Chemical Transformations
The functional groups present in this compound, namely the primary amine and the tertiary amide, offer opportunities for a variety of chemical transformations. Future research will likely explore novel reactions to further functionalize this scaffold and expand its chemical diversity.
For instance, the primary amine can serve as a handle for a wide range of C-N bond-forming reactions, such as reductive amination, Buchwald-Hartwig amination, and the synthesis of various heterocyclic systems. The aromatic ring can undergo electrophilic and nucleophilic substitution reactions to introduce additional functional groups.
Moreover, the amide bond, while generally stable, can be subjected to specific cleavage or modification reactions under controlled conditions. The exploration of these transformations will lead to the creation of a diverse array of new compounds with potentially unique properties and applications.
Application as a Core Motif in Materials Science Research
While the primary focus of benzylamine (B48309) derivatives has often been in medicinal chemistry, the structural characteristics of this compound also make it an interesting candidate for materials science research. The presence of both hydrogen bond donors (the amine) and acceptors (the amide carbonyl) suggests its potential for self-assembly into ordered supramolecular structures.
Future research could investigate the use of this compound as a building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and liquid crystals. The ability to form directional hydrogen bonds could be exploited to create materials with specific thermal, optical, or mechanical properties.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(Pyrrolidinocarbonyl)benzylamine?
To optimize synthesis, employ factorial design to systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. This minimizes experimental runs while identifying critical interactions between parameters . For multi-factor optimization, orthogonal design (e.g., Taguchi methods) allows efficient exploration of parameter spaces, particularly useful in chemical engineering contexts . Post-synthesis, use error analysis (e.g., propagation of uncertainty) to validate yield calculations and identify measurement biases .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
Combine NMR spectroscopy (¹H/¹³C) to verify pyrrolidine and benzylamine moieties, HPLC-MS for purity assessment, and FT-IR to confirm carbonyl functionality. Cross-reference results with computational predictions (e.g., DFT-based IR spectra simulations) to resolve ambiguities . For crystalline samples, X-ray diffraction provides definitive structural confirmation but requires high-purity isolates .
Q. How can researchers identify gaps in existing literature on this compound?
Conduct systematic reviews using databases like SciFinder and PubMed, focusing on keywords such as "pyrrolidine derivatives" and "benzylamine synthesis." Prioritize peer-reviewed journals over patents to avoid commercial bias. Use citation mapping tools to trace foundational studies and unresolved questions (e.g., conflicting catalytic efficiency reports) .
Q. What methodological approaches are suitable for preliminary data analysis of this compound’s physicochemical properties?
Apply regression analysis to correlate synthesis conditions (e.g., pH, reaction time) with properties like solubility or thermal stability. Use software tools (e.g., Gaussian, ChemAxon) for predictive modeling of partition coefficients (logP) or pKa values . Validate models with experimental data and report confidence intervals to quantify uncertainty .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound derivatives?
Employ isotopic labeling (e.g., ¹⁵N or ²H) to track bond formation/cleavage in proposed mechanisms. Combine kinetic studies (e.g., Eyring plots) with DFT calculations to compare activation energies of competing pathways. For ambiguous results, use in situ spectroscopy (e.g., Raman or NMR) to detect transient intermediates .
Q. What computational strategies enhance the prediction of this compound’s behavior in complex biological systems?
Integrate molecular dynamics (MD) simulations to study ligand-protein interactions (e.g., binding affinities) and QSAR models to predict bioavailability. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) and refine models using Bayesian optimization to account for biological variability .
Q. What methodologies address reproducibility challenges in catalytic applications of this compound?
Standardize reaction protocols using controlled-environment reactors (e.g., glovebox for moisture-sensitive reactions) and document batch-to-batch variability via statistical process control (SPC) charts. Share raw data and code repositories to enable independent verification . For heterogeneous catalysis, characterize catalyst surfaces pre-/post-reaction using XPS or TEM to identify deactivation mechanisms .
Q. How can researchers investigate the compound’s interactions with enzymes lacking structural data?
Use docking simulations with homology-modeled enzyme structures (e.g., AlphaFold predictions) to propose binding modes. Validate with site-directed mutagenesis and activity assays. For orphan enzymes, apply metabolomic profiling to infer interaction networks .
Q. What multi-factor optimization methods are optimal for scaling up this compound production?
Implement response surface methodology (RSM) to balance yield, cost, and sustainability metrics. Use life-cycle assessment (LCA) software to quantify environmental impacts of solvent choices or waste streams. For continuous flow systems, apply DoE-guided microreactor trials to minimize scalability risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
